
2-Chloro-cyclohexylammonium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-cyclohexylammonium chloride is an organic compound with the molecular formula C6H13Cl2N. It is a derivative of cyclohexanamine, where a chlorine atom is substituted at the second position of the cyclohexane ring. This compound is often used in various chemical reactions and has applications in different scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
2-Chloro-cyclohexylammonium chloride can be synthesized through the chlorination of cyclohexylamine. The reaction typically involves the use of thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction is carried out under controlled conditions to ensure the selective chlorination at the second position of the cyclohexane ring.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The reaction is monitored to control the temperature, pressure, and concentration of reactants to achieve efficient production.
化学反应分析
Types of Reactions
2-Chloro-cyclohexylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Reduction Reactions: The compound can be reduced to cyclohexylamine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of cyclohexanone derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Substitution: Formation of cyclohexanol or other substituted cyclohexane derivatives.
Reduction: Formation of cyclohexylamine.
Oxidation: Formation of cyclohexanone or other oxidized products.
科学研究应用
2-Chloro-cyclohexylammonium chloride has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 2-Chloro-cyclohexylammonium chloride involves its interaction with specific molecular targets. The chlorine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of different products. The compound’s effects are mediated through its ability to interact with various enzymes and receptors, influencing biochemical pathways.
相似化合物的比较
Similar Compounds
Cyclohexylamine: A primary amine with similar structural features but without the chlorine substitution.
2-Chlorocyclohexanone: An oxidized derivative with a ketone functional group.
Cyclohexanol: A hydroxyl-substituted derivative of cyclohexane.
Uniqueness
2-Chloro-cyclohexylammonium chloride is unique due to the presence of the chlorine atom at the second position of the cyclohexane ring. This substitution imparts distinct chemical properties, making it a valuable intermediate in various chemical reactions and industrial applications.
属性
分子式 |
C6H13Cl2N |
|---|---|
分子量 |
170.08 g/mol |
IUPAC 名称 |
(2-chlorocyclohexyl)azanium;chloride |
InChI |
InChI=1S/C6H12ClN.ClH/c7-5-3-1-2-4-6(5)8;/h5-6H,1-4,8H2;1H |
InChI 键 |
FTFJHAZPJYUWPR-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C(C1)[NH3+])Cl.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(2,4-dimethoxyphenyl)methyl]-5-fluoro-5H-pyrimidin-2-imine](/img/structure/B12359212.png)
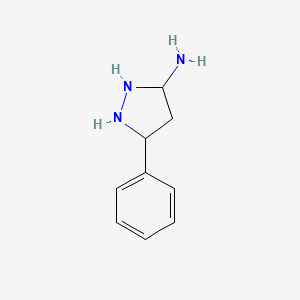
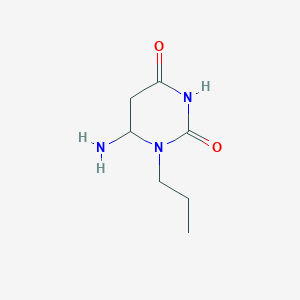
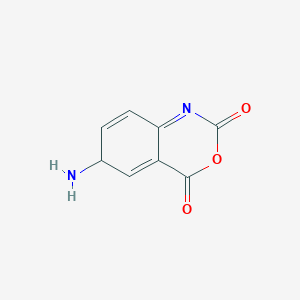
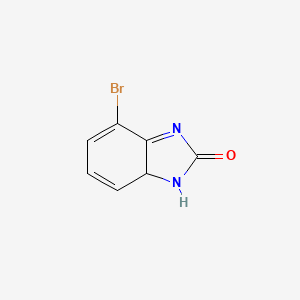
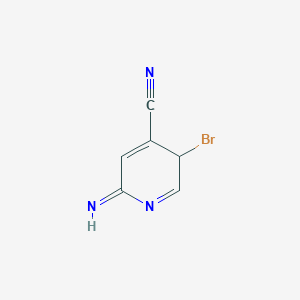
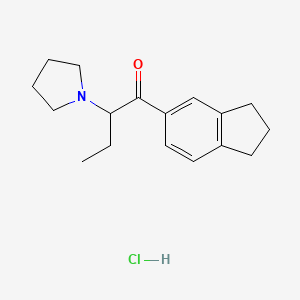
![6-methyl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12359247.png)


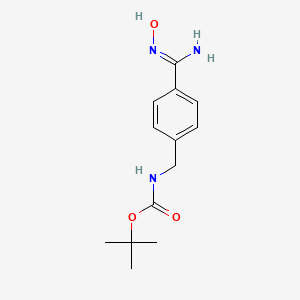
![(2S)-2-[[4-[(2-amino-4-oxo-6,7-dihydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12359267.png)
![3-Chlorobenzo[b][1,4]benzodiazepin-6-one](/img/structure/B12359268.png)
